N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide
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Overview
Description
N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide is a complex organic compound with a unique structure that combines a chlorophenoxy group, a hydroxypropyl chain, and a trimethylphenyl group linked by a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to produce 2-chlorophenol.
Alkylation: The 2-chlorophenol is then reacted with epichlorohydrin under basic conditions to form 3-(2-chlorophenoxy)-1,2-epoxypropane.
Hydrolysis: The epoxy group is hydrolyzed to yield 3-(2-chlorophenoxy)-2-hydroxypropyl alcohol.
Sulfonamide Formation: Finally, the hydroxypropyl alcohol is reacted with methanesulfonyl chloride and 2,4,6-trimethylaniline in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the sulfonamide group, yielding simpler derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3-(2-chlorophenoxy)-2-oxopropyl-N-(2,4,6-trimethylphenyl)methanesulfonamide.
Reduction: 3-(2-chlorophenoxy)-2-hydroxypropyl-N-(2,4,6-trimethylphenyl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity. Additionally, the presence of the chlorophenoxy and sulfonamide groups enhances its binding affinity to specific receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-(4-chlorophenoxy)-2-hydroxypropyl)saccharin: Similar structure but with a saccharin moiety instead of a methanesulfonamide group.
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride: Contains a similar hydroxypropyl chain but with a trimethylammonium group.
Uniqueness
N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methanesulfonamide group distinguishes it from other similar compounds, providing unique properties such as enhanced solubility and stability.
Properties
IUPAC Name |
N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO4S/c1-13-9-14(2)19(15(3)10-13)21(26(4,23)24)11-16(22)12-25-18-8-6-5-7-17(18)20/h5-10,16,22H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTAFPXLLDXVKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(CC(COC2=CC=CC=C2Cl)O)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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